N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide
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Overview
Description
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is a chemical compound with a unique spirocyclic structure. This compound is characterized by its diazaspirodecane core, which is a bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide can be achieved through various synthetic routes. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds and results in the formation of the diazaspirodecane scaffold with exocyclic double bonds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of inflammatory diseases and other conditions where RIPK1 inhibition is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation . The specific molecular interactions and pathways involved in this inhibition are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
2,8-Diazaspiro[4.5]decane: A related spirocyclic compound with similar structural features.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another diazaspirodecane derivative with different substituents.
Uniqueness
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide is unique due to its specific combination of functional groups and its potent inhibitory activity against RIPK1. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide, with the CAS number 2091232-31-2, is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H21N3O
- Molecular Weight : 211.3 g/mol
- Predicted Melting Point : 350.3 °C
- Density : 1.10 g/cm³
This compound exhibits its biological effects primarily through interaction with specific molecular targets:
Target Receptors and Enzymes
- Delta Opioid Receptor : The compound has been shown to act as an agonist at the delta opioid receptor, which is involved in pain modulation and other physiological processes.
- Receptor Interacting Protein Kinase 1 (RIPK1) : It inhibits RIPK1, a key player in necroptosis and inflammation pathways.
Mode of Action
The binding of this compound to these targets leads to modulation of signaling pathways associated with pain and inflammation. Molecular docking studies suggest that the compound interacts with the orthosteric site of its targets, influencing their activity and downstream effects.
Anti-inflammatory Effects
Research indicates that this compound possesses significant anti-inflammatory properties. It has been demonstrated to inhibit pathways leading to necroptosis, thereby reducing inflammation in various cellular models. For instance, it has shown efficacy in U937 cells, a human histiocytic lymphoma cell line, by preventing cell death associated with inflammatory stimuli.
Analgesic Properties
As an agonist of the delta opioid receptor, this compound may also exhibit analgesic effects. In animal models, it has been noted for its anti-allodynic efficacy in inflammatory pain models, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings | Model Used |
---|---|---|
Study 1 | Demonstrated potent inhibition of RIPK1 and subsequent reduction in necroptosis | U937 cells |
Study 2 | Showed improved analgesic effects in animal models compared to traditional opioids | C57BL/6 mice |
Study 3 | Investigated structure-activity relationship (SAR), highlighting the importance of the spirocyclic structure for biological activity | In vitro assays |
Properties
IUPAC Name |
N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-13(2)10(15)14-9-3-4-11(14)5-7-12-8-6-11/h12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZURQOXXYFIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.